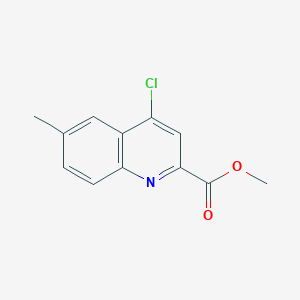

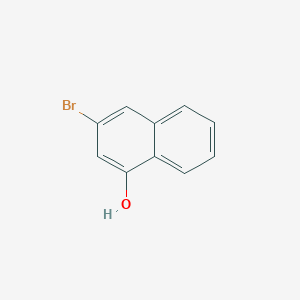

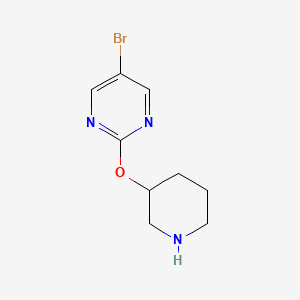

5-Bromo-2-(piperidin-3-yloxy)pyrimidine

Descripción general

Descripción

The compound "5-Bromo-2-(piperidin-3-yloxy)pyrimidine" is a brominated pyrimidine derivative that is of interest due to its potential biological activities. Pyrimidine derivatives are known to possess a wide range of biological properties, including antiviral, anticancer, and anti-proliferative activities. The presence of a piperidine moiety and a bromine atom in the compound suggests that it could be a valuable intermediate or target molecule in the synthesis of pharmaceutical agents.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods, including C5-alkylation, cyclization, and cross-coupling reactions. For instance, 5-substituted pyrimidines can be prepared by alkylation with phosphonomethoxyethyl tosylate, followed by deprotection to yield free phosphonic acids . Additionally, bromination of pyrimidine derivatives can be performed using elemental bromine or N-bromosuccinimide . Suzuki cross-coupling reactions are another common method for synthesizing pyrimidine derivatives, as demonstrated in the synthesis of heteroarylpyrimidines . A practical synthesis involving telescoped steps and deprotection has also been described for the preparation of a key intermediate in the synthesis of deoxycytidine kinase inhibitors .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be investigated using various spectroscopic techniques. For example, the structure and vibrational wavenumbers of 5-bromo-2-hydroxy pyrimidine were studied using density functional theory (DFT) calculations and spectroscopic methods such as FT-IR, FT-RAMAN, NMR, and UV-Vis . These studies provide insights into the electronic properties, chemical shifts, and internal molecular interactions of the compound.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. Brominated pyrimidines can react with piperidine to form piperidino derivatives, which may exhibit different biological activities . The reactivity of these compounds can be further explored to synthesize novel derivatives with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are important for their practical applications. Computational analysis and molecular docking studies can predict the binding orientation, affinity, and activity of these compounds, which is crucial for drug design . The thermodynamic properties at different temperatures can also be calculated to understand the behavior of these molecules under various conditions .

Aplicaciones Científicas De Investigación

Chemical Structure and Function

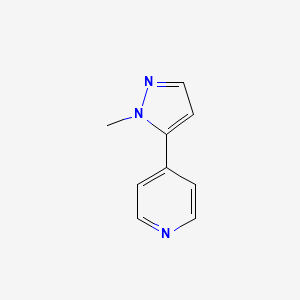

5-Bromo-2-(piperidin-3-yloxy)pyrimidine is a chemical compound incorporating bromo, piperidin, and pyrimidine functional groups. This compound's relevance in scientific research is primarily attributed to its structural components, which are often found in molecules with significant biological activity. Research has shown that functional groups such as piperidine and pyrimidine are integral in the development of antidepressants targeting 5-HT1A receptors, where they modulate neurotransmitter release, including serotonin (5-HT) (Wang et al., 2019). These structural motifs are critical for binding to the receptor and exerting pharmacological effects.

Synthetic and Medicinal Chemistry Applications

The pyrimidine core, part of 5-Bromo-2-(piperidin-3-yloxy)pyrimidine, plays a crucial role in medicinal chemistry, serving as a key precursor for various synthetic pathways. It has broad synthetic applications due to its bioavailability and structural diversity, allowing for the development of complex molecules with potential therapeutic applications, including anticancer agents and pharmacological inhibitors (Parmar et al., 2023). The use of hybrid catalysts in synthesizing pyranopyrimidine scaffolds highlights the compound's versatility in drug synthesis and development.

Role in Enzyme Inhibition

Compounds with a pyrimidine base, similar to the core of 5-Bromo-2-(piperidin-3-yloxy)pyrimidine, have been studied for their role as enzyme inhibitors, notably in the context of dipeptidyl peptidase IV (DPP IV) inhibition. This enzyme plays a crucial role in glucose metabolism, making pyrimidine derivatives valuable in the treatment of type 2 diabetes mellitus. The structure-activity relationship (SAR) studies indicate that substituents on the pyrimidine ring significantly influence inhibitory activity and selectivity (Mendieta et al., 2011).

Pharmacological Implications

The pharmacological significance of pyrimidine derivatives extends beyond enzyme inhibition to include anticancer, anti-infectious, and anti-inflammatory properties. These activities are attributed to the ability of pyrimidine-based compounds to interact with various biological targets, showcasing the potential of 5-Bromo-2-(piperidin-3-yloxy)pyrimidine and its derivatives in drug discovery and therapeutic applications (Cherukupalli et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

5-bromo-2-piperidin-3-yloxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O/c10-7-4-12-9(13-5-7)14-8-2-1-3-11-6-8/h4-5,8,11H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAYDUMSWQKSEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661756 | |

| Record name | 5-Bromo-2-[(piperidin-3-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(piperidin-3-yloxy)pyrimidine | |

CAS RN |

914347-73-2 | |

| Record name | 5-Bromo-2-[(piperidin-3-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B3030431.png)